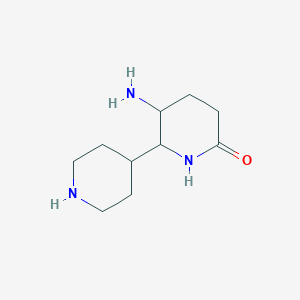

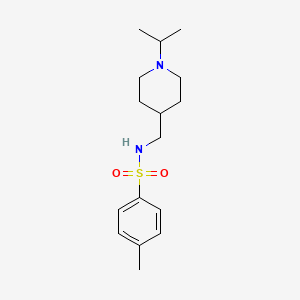

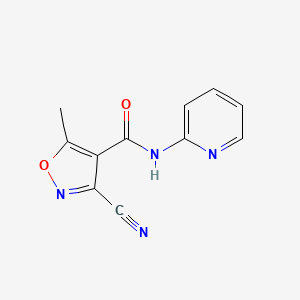

![molecular formula C12H11NOS B2406932 5-[2-(甲硫基)苯基]-1H-吡咯-3-甲醛 CAS No. 928324-87-2](/img/structure/B2406932.png)

5-[2-(甲硫基)苯基]-1H-吡咯-3-甲醛

描述

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions. For instance, the synthesis of 2-amino-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was tested in the presence of prepared NiFe2O4 MNPs .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemistry . These studies provide detailed information about the atomic arrangement and bonding within the molecule.Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For example, the Edman degradation process involves the sequential removal of one residue at a time from the amino end of a peptide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the compound 2-(Methylthio)phenyl isothiocyanate has a solid physical state and is white in appearance .科学研究应用

抗肿瘤化合物

5-[2-(甲硫基)苯基]-1H-吡咯-3-甲醛可能与抗肿瘤化合物的合成有关。在贾等人(2015 年)的一项研究中,从台湾樟子松浸没培养的废液中分离出了与该化学结构相关的化合物,并发现其在体外抑制了 K562 和 HepG2 肿瘤细胞的增殖。

氟代吡咯的合成

该化合物与氟代吡咯的合成也有关。Surmont 等人(2009 年)展示了 5-烷氧甲基-2-芳基-3-氟-1H-吡咯和 2-芳基-3-氟-1H-吡咯-5-甲醛的制备,为创造各种 3-氟代吡咯提供了一条新途径。该方法有可能用于类似于 5-[2-(甲硫基)苯基]-1H-吡咯-3-甲醛的化合物 (Surmont 等人,2009 年)。

晶体结构分析

与 5-[2-(甲硫基)苯基]-1H-吡咯-3-甲醛密切相关的化合物的晶体结构已经得到研究。例如,徐和石(2011 年)探索了 5-氯-3-甲基-1-苯基-1H-吡唑-4-甲醛的晶体结构,揭示了可能与类似化合物相关的详细结构信息 (徐和石,2011 年)。

磁性行为

该化合物的类似物已被用于研究化学中的磁性行为。例如,Giannopoulos 等人(2014 年)在合成 {Mn(III)25} 桶状簇时使用了相关化合物,该簇表现出单分子磁性行为 (Giannopoulos 等人,2014 年)。

抗菌剂

5-[2-(甲硫基)苯基]-1H-吡咯-3-甲醛的结构类似物也已被探索用于潜在的抗菌应用。Bhat 等人(2016 年)合成了一系列相关化合物并评估了它们的体外抗菌活性,表明在该领域具有可能的应用 (Bhat 等人,2016 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-(2-methylsulfanylphenyl)-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-10(12)11-6-9(8-14)7-13-11/h2-8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDSIGXNGCMHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

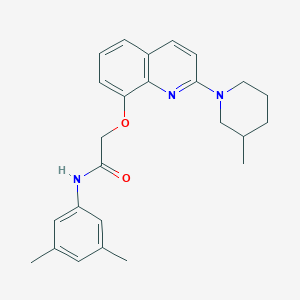

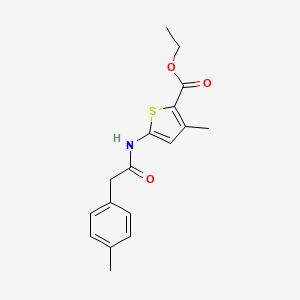

![N'-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B2406852.png)

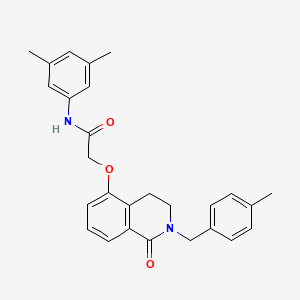

![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)